2-Phenyltridecane
Overview
Description
2-Phenyltridecane is an organic compound with the chemical formula C19H32. It is a member of the alkylbenzene family, characterized by a long alkyl chain attached to a benzene ring. This compound is primarily used in the fragrance industry due to its pleasant aroma and stability.
Preparation Methods
2-Phenyltridecane can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of phenylmagnesium bromide with tridecanal under controlled conditions to yield this compound.
Friedel-Crafts Alkylation: This method uses benzene and tridecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce this compound.
Alkylation Reaction: This involves the direct alkylation of benzene with tridecane in the presence of a suitable catalyst.
Chemical Reactions Analysis
2-Phenyltridecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.
Scientific Research Applications
2-Phenyltridecane has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving alkylbenzene derivatives.
Biology: It serves as a reference compound in the study of biological processes involving alkylbenzenes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Phenyltridecane involves its interaction with molecular targets in biological systems. It primarily exerts its effects through hydrophobic interactions with lipid membranes and proteins, influencing their structure and function. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and membrane dynamics .
Comparison with Similar Compounds
2-Phenyltridecane can be compared with other similar compounds such as:
1-Phenyltridecane: Similar in structure but differs in the position of the phenyl group.
1-Phenyldodecane: Has a shorter alkyl chain compared to this compound.
1-Phenyltetradecane: Has a longer alkyl chain compared to this compound.
The uniqueness of this compound lies in its specific alkyl chain length and the position of the phenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
tridecan-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-12-15-18(2)19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXPVFLEDIQLLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863412 | |
Record name | (Tridecan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4534-53-6 | |
Record name | Benzene, (1-methyldodecyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Tridecan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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